![molecular formula C14H19BO2 B3281907 (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane CAS No. 74213-48-2](/img/structure/B3281907.png)
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane
Overview
Description
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, also known as TMD, is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. TMD has a distinctive structure that allows it to act as a fluorescent probe for detecting and imaging biological molecules.
Mechanism of Action
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane works by binding to biological molecules and undergoing a conformational change that results in fluorescence. The exact mechanism of this process is not fully understood, but it is believed that (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane binds to the target molecule through its boronic acid group, causing a change in the electronic structure of the molecule that results in fluorescence.
Biochemical and Physiological Effects:
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to be non-toxic and has no significant effects on cellular viability or function. It has been used in live-cell imaging studies to visualize cellular processes without interfering with normal cellular function. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been shown to have good photostability, allowing for long-term imaging studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is its high sensitivity and selectivity for biological molecules. It can be used to detect and image specific targets with high accuracy, making it a valuable tool in scientific research. However, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has some limitations, including its relatively high cost and the need for specialized equipment for imaging studies. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the use of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane in scientific research. One area of interest is the development of new (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane derivatives with improved properties, such as increased solubility and lower cost. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could also be used in combination with other imaging techniques, such as electron microscopy, to provide more comprehensive information about cellular processes. Finally, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could be used in drug delivery systems, where it could be used to target specific cells or tissues for drug delivery.
Scientific Research Applications
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to have high sensitivity and selectivity for these molecules, making it a valuable tool for studying cellular processes and disease mechanisms. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been used in drug discovery and development, as it can be used to screen potential drug candidates for their ability to bind to specific targets.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-2-phenylethenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAINKADEARZLZ-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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